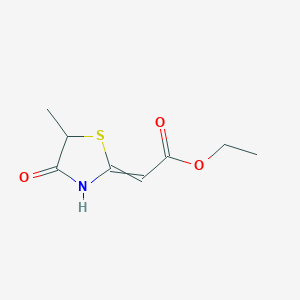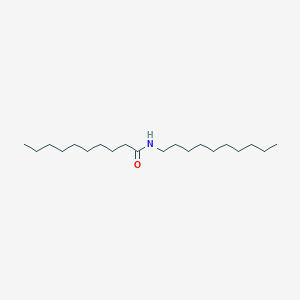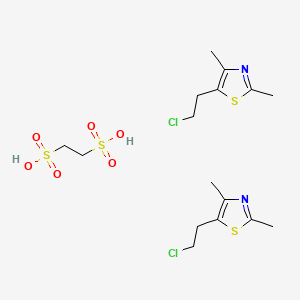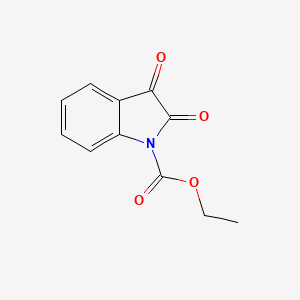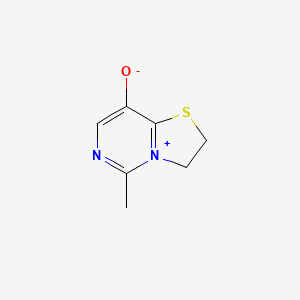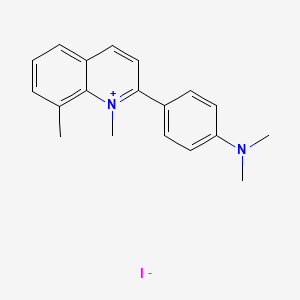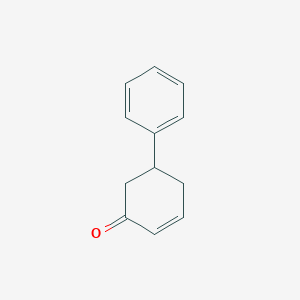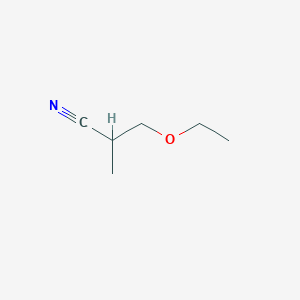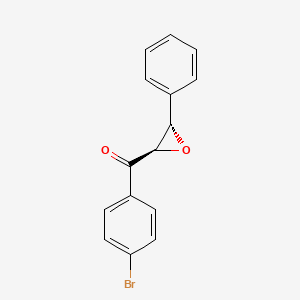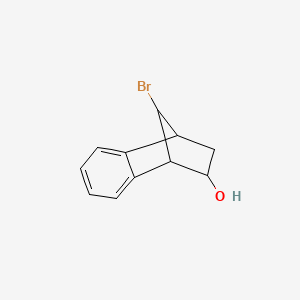
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol is a brominated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene derivatives. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound without the bromine and hydroxyl groups.
9-Chloro-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol: A chlorinated analog with similar reactivity.
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
The presence of both a bromine atom and a hydroxyl group in 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol imparts unique reactivity and potential biological activity compared to its analogs. These functional groups enable a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
23526-81-0 |
|---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
11-bromotricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-ol |
InChI |
InChI=1S/C11H11BrO/c12-11-8-5-9(13)10(11)7-4-2-1-3-6(7)8/h1-4,8-11,13H,5H2 |
InChI Key |
CSJYFLLSUHDSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1O)C3=CC=CC=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



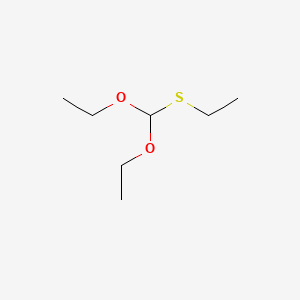
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
